molecular formula C18H18N6O4 B12472040 N~2~-(3-methoxyphenyl)-N~4~-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

N~2~-(3-methoxyphenyl)-N~4~-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B12472040
M. Wt: 382.4 g/mol
InChI Key: PWPKIVXUQWHLRF-UHFFFAOYSA-N
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Description

N2-(3-METHOXYPHENYL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and nitropyrimidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-METHOXYPHENYL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxyaniline and 4-methoxyaniline with a pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N2-(3-METHOXYPHENYL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, nitric acid for oxidation, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups replacing the methoxy or nitro groups .

Scientific Research Applications

N2-(3-METHOXYPHENYL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(3-METHOXYPHENYL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other methoxyphenyl and nitropyrimidine derivatives, such as:

Uniqueness

N2-(3-METHOXYPHENYL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual methoxyphenyl groups enhance its solubility and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C18H18N6O4

Molecular Weight

382.4 g/mol

IUPAC Name

2-N-(3-methoxyphenyl)-4-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C18H18N6O4/c1-27-13-8-6-11(7-9-13)20-17-15(24(25)26)16(19)22-18(23-17)21-12-4-3-5-14(10-12)28-2/h3-10H,1-2H3,(H4,19,20,21,22,23)

InChI Key

PWPKIVXUQWHLRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC(=CC=C3)OC

Origin of Product

United States

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